2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene
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Overview
Description
2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, featuring a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 2-Fluoro-1-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Sodium methoxide in methanol.
Major Products
Reduction: 2-Fluoro-1-methoxy-5-methyl-3-aminobenzene.
Nucleophilic Substitution: 2-Methoxy-1-methoxy-5-methyl-3-nitrobenzene (if fluorine is replaced by methoxy).
Scientific Research Applications
2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene
- 2-Fluoro-1-methyl-3-nitrobenzene
- 4-Fluoro-1-methoxy-2-nitrobenzene
Uniqueness
2-Fluoro-1-methoxy-5-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of a fluorine atom, methoxy group, methyl group, and nitro group imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8FNO3 |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,1-2H3 |
InChI Key |
FAUKIGPDENDPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
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